(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 2-hydroxybenzaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic applications.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes. Its chemical properties may impart desirable characteristics to these materials, such as enhanced stability or specific optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring and hydroxyphenyl group could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile: can be compared with other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a benzothiazole ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for diverse functionalizations and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H10N2OS |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2-hydroxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10N2OS/c17-10-12(9-11-5-1-3-7-14(11)19)16-18-13-6-2-4-8-15(13)20-16/h1-9,19H/b12-9+ |
InChI Key |
CQYMGFZYMISQHH-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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